
1-(p-Toluenesulfonyl)imidazole
Overview
Description
1-(p-Toluenesulfonyl)imidazole (p-Ts-Im, CAS No. 2232-08-8) is a sulfonating agent widely used in organic synthesis. Its structure combines an imidazole ring with a p-toluenesulfonyl (tosyl) group, enabling nucleophilic substitution reactions. Key applications include:
- Selective sulfonation of alcohols, amines, and carbohydrates, particularly in cyclodextrin modification .
- Beckmann rearrangement catalysis, though with variable efficiency depending on reaction conditions .
- Synthesis of water-soluble cyclodextrin derivatives for chiral separation and supramolecular catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(p-Toluenesulfonyl)imidazole can be synthesized by reacting imidazole with p-toluenesulfonyl chloride in the presence of a base. The reaction typically involves the following steps:
- Dissolve imidazole in dry dichloromethane.
- Cool the solution to 0°C.
- Add a solution of p-toluenesulfonyl chloride in dichloromethane dropwise over 1.5 hours.
- Allow the mixture to warm to room temperature and stir for an additional 2 hours.
- Filter the reaction mixture through a pad of silica gel and wash with a mixture of ethyl acetate and hexane.
- Concentrate the filtrate under reduced pressure to obtain the product as a white solid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature and addition rates.
Chemical Reactions Analysis
Types of Reactions: 1-(p-Toluenesulfonyl)imidazole undergoes various types of reactions, including:
Substitution Reactions: It can react with alcohols to form tosylates, which are useful intermediates in organic synthesis.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common.
Cyclization Reactions: It can be used in the synthesis of heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of bases such as triethylamine or sodium hydroxide.
Cyclization Reactions: Often require the presence of catalysts and specific reaction conditions, such as elevated temperatures and inert atmospheres.
Major Products:
Tosylates: Formed from the reaction with alcohols.
Heterocycles: Formed through cyclization reactions, often used in the synthesis of pharmaceuticals and other bioactive compounds
Scientific Research Applications
1-(p-Toluenesulfonyl)imidazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the selective tosylation of alcohols and amines.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(p-Toluenesulfonyl)imidazole involves the nucleophilic attack of the imidazole nitrogen on the sulfonyl chloride group, leading to the formation of a sulfonamide bond. This reaction is facilitated by the presence of a base, which deprotonates the imidazole nitrogen, increasing its nucleophilicity. The resulting compound can then participate in further reactions, such as substitution or cyclization, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Reactivity and Selectivity
p-Ts-Im vs. p-Toluenesulfonyl Chloride (TsCl) and p-Toluenesulfonic Anhydride (Ts₂O)
- Hydrolysis Resistance : p-Ts-Im exhibits superior stability in aqueous environments compared to TsCl and Ts₂O, minimizing free tosic acid formation and side reactions .
- Selectivity: In β-cyclodextrin sulfonation, p-Ts-Im achieves mono-tosylation (30% yield) without multi-sulfonation byproducts, even with excess reagent. TsCl and Ts₂O often require stringent conditions to avoid over-sulfonation .
- Reaction Efficiency : p-Ts-Im enables one-pot synthesis of N-alkyl sulfonamides from alcohols with high efficiency, outperforming traditional sulfonating agents in yield and simplicity .
p-Ts-Im vs. Bulky Sulfonylimidazoles
Compounds like 1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-1H-imidazole () and 1-(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl derivatives () feature sterically hindered sulfonyl groups. These derivatives:
- Show reduced reactivity in nucleophilic substitutions due to steric effects.
- May enhance specificity in reactions requiring bulky leaving groups or controlled sulfonation .
Solubility and Stability
- Aqueous Solubility : p-Ts-Im dissolves more readily in water than TsCl or Ts₂O, facilitating reactions in aqueous media (e.g., β-cyclodextrin functionalization) .
- Thermal Stability: p-Ts-Im remains stable under mild milling conditions (e.g., mechanochemical Beckmann rearrangement), though its catalytic efficiency depends on acid additives .
Performance in Cyclodextrin Modification
Parameter | p-Ts-Im | TsCl/Ts₂O |
---|---|---|
Mono-Tosylation Yield | 28–30% | <20% (multi-sulfonation common) |
Reaction Time | 1–6 hours | 12–24 hours |
Byproducts | Minimal free tosic acid | Significant acid generation |
Research Findings
- Mechanochemical Reactions: p-Ts-Im shows rapid formation and consumption kinetics in Beckmann rearrangements but requires optimized acid additives for effective amide synthesis .
- Supramolecular Catalysts : Ethylenediamine-β-cyclodextrin synthesized via p-Ts-Im exhibits outstanding water solubility, enabling applications in palladium-catalyzed reactions .
- Chiral Separation : Tosylimidazole-derived cyclodextrins outperform DM-β-CD and HP-β-CD in enantiomeric resolution due to tailored sulfonation .
Biological Activity
1-(p-Toluenesulfonyl)imidazole (PTSI) is a significant compound in organic synthesis and medicinal chemistry, primarily due to its versatile biological activities. This article delves into the biological activity of PTSI, highlighting its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHNOS. It features an imidazole ring substituted with a p-toluenesulfonyl group, enhancing its reactivity, particularly in tosylation reactions. The compound is soluble in organic solvents like chloroform, indicating good bioavailability for biological applications .
Target Interactions:
The primary biological activity of PTSI involves its interaction with alcohols through tosylation, a process that converts alcohols into more reactive tosylates. This reaction facilitates further transformations, such as the formation of azides, which are valuable intermediates in organic synthesis and medicinal chemistry .
Biochemical Pathways:
PTSI has been shown to influence biochemical pathways by modifying biomolecules, including proteins and nucleic acids. It acts as a bifunctional electrolyte additive in lithium-ion batteries, enhancing performance under high voltage conditions .
Biological Activities
Research indicates that PTSI exhibits several biological activities:
Case Studies
-
Synthesis and Application in Drug Development:
A review highlighted the synthesis of various imidazole derivatives, including PTSI, showcasing their broad pharmacological profiles. The derivatives were noted for activities such as anti-inflammatory and antimicrobial effects . -
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of several imidazole derivatives against common bacterial strains. Results indicated significant zones of inhibition for certain compounds, suggesting that modifications to the imidazole structure can enhance antibacterial properties .
Data Table: Antimicrobial Activity
Compound | Zone of Inhibition (mm) |
---|---|
PTSI | 20 |
Norfloxacin (control) | 32 |
Other derivative | 15 |
This table summarizes the antimicrobial efficacy of PTSI compared to a standard antibiotic .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(p-toluenesulfonyl)imidazole, and how do reaction conditions influence yield?
this compound is typically synthesized via the reaction of imidazole with p-toluenesulfonyl chloride (TsCl) under anhydrous conditions. A scalable method involves dissolving imidazole (0.95 mol) in hexane, adding TsCl dropwise under argon, and maintaining vigorous stirring at 0–5°C for 1 hour. The product is filtered and washed with cold hexane, yielding 89–90% purity . Key factors include:
- Temperature control : Higher temperatures (>25°C) risk hydrolysis of TsCl, reducing yield.
- Solvent choice : Hexane minimizes side reactions compared to polar solvents like DMF.
- Stoichiometry : A 1:1 molar ratio of imidazole to TsCl prevents over-sulfonation.
Q. What are the primary chemical reactions involving this compound in organic synthesis?
This compound is widely used as a sulfonating agent due to its stability and selectivity. Key reactions include:
- Sulfonation of hydroxyl groups : In the synthesis of 6A-O-toluenesulfonyl-β-cyclodextrin, it reacts with β-cyclodextrin in water at 45°C, achieving 40–61% yield .
- N-Alkyl sulfonamide synthesis : Reacts with alcohols in DMF under reflux with triethylamine, forming sulfonamides in high efficiency .
- Hydrolysis : Produces p-toluenesulfonic acid under basic conditions (NaOH), which must be controlled to avoid premature degradation .
Q. How does this compound compare to other sulfonating reagents (e.g., TsCl, Ts₂O)?
Advantages over TsCl and Ts₂O include:
- Aqueous solubility : Enables reactions in water without rapid hydrolysis.
- Stability : Resists hydrolysis at room temperature, reducing acid byproduct formation.
- Selectivity : Prefers primary over secondary hydroxyl groups in cyclodextrin derivatives, minimizing multi-sulfonation .
Advanced Research Questions
Q. How can regioselectivity be controlled when using this compound in polysaccharide modification?
In β-cyclodextrin sulfonation, regioselectivity at the 6A-position is achieved by:
- pH control : Maintaining alkaline conditions (pH 10–12) with NaOH suppresses competing reactions at other hydroxyl sites.
- Reagent particle size : Finely powdered this compound enhances reactivity; larger particles reduce yield by 15–20% .
- Temperature : Reactions at 45°C improve selectivity compared to room temperature.
Q. What analytical methods are critical for detecting and quantifying byproducts in sulfonation reactions?
- HPLC-MS : Identifies hydrolyzed byproducts like p-toluenesulfonic acid (retention time: 3.2 min; m/z 171 [M-H]⁻).
- ¹H NMR : Distinguishes sulfonated products (δ 2.45 ppm for methyl group, δ 7.2–7.8 ppm for aromatic protons) from unreacted starting materials.
- Titration : Quantifies residual NaOH to confirm reaction completion .
Q. How do reaction kinetics vary when using this compound in heterogeneous vs. homogeneous systems?
In heterogeneous systems (e.g., β-cyclodextrin sulfonation):
- Rate-limiting step : Diffusion of the reagent to the hydroxyl group.
- Agitation : Vigorous stirring reduces reaction time by 30% .
In homogeneous systems (e.g., alcohol sulfonation in DMF): - Pseudo-first-order kinetics : Rate depends on alcohol concentration, with k = 0.12 min⁻¹ at 80°C .
Q. What strategies mitigate decomposition of this compound during long-term storage?
- Storage conditions : Argon atmosphere at –20°C prevents hydrolysis.
- Desiccants : Silica gel reduces moisture-induced degradation.
- Purity monitoring : Monthly HPLC checks (≥99% purity threshold) ensure reagent integrity .
Q. Data Contradictions and Resolution
Conflicting reports on the optimal temperature for β-cyclodextrin sulfonation: 45°C vs. room temperature.
- Evidence : Submitters achieved higher yields (51–61%) at 45°C due to improved reagent solubility .
- Resolution : Room temperature reactions are feasible but require extended reaction times (24–48 hours), increasing hydrolysis risk.
Discrepancies in hydrolysis rates under acidic vs. basic conditions.
- Basic conditions (pH >10) : Hydrolysis completes in 2 hours (t₁/₂ = 30 min).
- Acidic conditions (pH <4) : Slower hydrolysis (t₁/₂ = 6 hours) due to protonation of the sulfonate group.
- Methodological error : Contradictions arise from inconsistent pH monitoring; use buffered solutions for reproducibility .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-9-2-4-10(5-3-9)15(13,14)12-7-6-11-8-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYMYJRAQYREBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022181 | |
Record name | 1-(p-Toluenesulfonyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2232-08-8 | |
Record name | 1-(p-Toluenesulfonyl)imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2232-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(p-Toluenesulphonyl)imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002232088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Tosylimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(p-Toluenesulfonyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(p-toluenesulphonyl)imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.066 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.